molecular formula C15H17NO4S B229807 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid

4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid

Cat. No. B229807
M. Wt: 307.4 g/mol
InChI Key: KYIBNARUFUPWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid, also known as MNSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MNSBA is a sulfonamide derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid is not fully understood. However, it is believed that 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid binds to specific sites on proteins and enzymes, which can then be used to study their structure and function.
Biochemical and Physiological Effects:
4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid has been shown to have various biochemical and physiological effects. For example, 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid in lab experiments is its fluorescent properties, which makes it a useful tool for the detection of biological molecules. Additionally, 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid has a high binding affinity for certain proteins and enzymes, making it a useful tool for studying their structure and function. However, one limitation of using 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the use of 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid in scientific research. One possible direction is the development of new drugs based on the structure of 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid. Additionally, 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid could be used to study the mechanisms of diseases such as cancer and Alzheimer's disease. Finally, 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid could be used to develop new diagnostic tools for the detection of diseases.
In conclusion, 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid is a chemical compound that has significant potential for use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new drugs and diagnostic tools for the detection and treatment of diseases.

Synthesis Methods

The synthesis of 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid involves a multistep process that includes the reaction of 4-methyl-1-naphthalene with chlorosulfonic acid to form 4-methyl-1-naphthalenesulfonic acid. This intermediate product is then reacted with ammonia to form 4-methyl-1-naphthalenesulfonamide. Finally, the reaction of 4-methyl-1-naphthalenesulfonamide with butyric anhydride results in the formation of 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid.

Scientific Research Applications

4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid has been used in various scientific research applications, including as a fluorescent probe for the detection of biological molecules. 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid has also been used as a tool to study the structure and function of proteins and enzymes. Additionally, 4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid has been used as a substrate for the development of new drugs.

properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

4-[(4-methylnaphthalen-1-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C15H17NO4S/c1-11-8-9-14(13-6-3-2-5-12(11)13)21(19,20)16-10-4-7-15(17)18/h2-3,5-6,8-9,16H,4,7,10H2,1H3,(H,17,18)

InChI Key

KYIBNARUFUPWDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NCCCC(=O)O

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

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